molecular formula C12H12O B13546937 (3-Methylidenecyclobutyl)(phenyl)methanone

(3-Methylidenecyclobutyl)(phenyl)methanone

Cat. No.: B13546937
M. Wt: 172.22 g/mol
InChI Key: ZBOVRYYATJPHPO-UHFFFAOYSA-N
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Description

(3-Methylidenecyclobutyl)(phenyl)methanone is an organic compound with a unique structure that combines a cyclobutyl ring with a phenyl group and a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanone typically involves the reaction of cyclobutyl derivatives with phenylmethanone precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation, where cyclobutyl compounds react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylidenecyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

(3-Methylidenecyclobutyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of novel materials and investigation of reaction mechanisms.

    Medicine: Explored for its potential in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in the study of biochemical pathways and the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl(phenyl)methanone: Similar structure but lacks the methylidene group.

    Benzoylcyclobutane: Contains a cyclobutyl ring and a benzoyl group but differs in the positioning of the functional groups.

Uniqueness

(3-Methylidenecyclobutyl)(phenyl)methanone is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for the exploration of novel reaction mechanisms and the development of materials with unique characteristics.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(3-methylidenecyclobutyl)-phenylmethanone

InChI

InChI=1S/C12H12O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

ZBOVRYYATJPHPO-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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